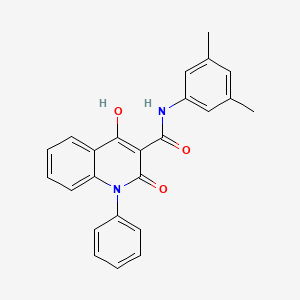

N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Description

N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a quinoline-based carboxamide derivative with demonstrated activity as a photosynthetic electron transport (PET) inhibitor in spinach chloroplasts (IC50 ~10 µM) . Its structure features a 4-hydroxy-2-oxo-1,2-dihydroquinoline core linked to a 3,5-dimethylphenyl group via a carboxamide bridge. The 3,5-dimethyl substitution on the anilide ring enhances lipophilicity and influences binding interactions with photosystem II (PSII) targets . This compound’s synthesis typically involves coupling 3-hydroxynaphthalene-2-carboxylic acid derivatives with disubstituted anilines under microwave or conventional reflux conditions .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-15-12-16(2)14-17(13-15)25-23(28)21-22(27)19-10-6-7-11-20(19)26(24(21)29)18-8-4-3-5-9-18/h3-14,27H,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPISYYFJKMISM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a quinoline derivative known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

1. Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a quinoline core, hydroxy group, and carboxamide functional group. The molecular formula is with a molecular weight of approximately 348.4 g/mol.

Synthesis Methods:

The synthesis typically involves multi-step organic reactions:

- Formation of the Quinoline Core: Often achieved via the Skraup synthesis.

- Functional Group Modifications: Hydroxylation, oxidation, and amidation introduce necessary functional groups.

- Alkylation: The introduction of substituents is performed using appropriate alkylating agents.

2.1 Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, this compound has shown potential in inhibiting cell proliferation in various cancer cell lines.

Case Study:

In a study assessing the cytotoxic effects on HepG2 (liver cancer) and EACC (esophageal cancer) cell lines, this compound demonstrated an IC50 value indicating effective growth inhibition at low concentrations (below 50 µM).

| Cell Line | IC50 Value (µM) | Remarks |

|---|---|---|

| HepG2 | 45 | Significant growth inhibition |

| EACC | 40 | Effective at low concentrations |

2.2 Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogenic strains. It has been tested against bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae.

Findings:

In vitro tests revealed inhibition zones comparable to standard antibiotics:

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug Zone (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

2.3 Anti-inflammatory Properties

The compound's mechanism may involve the inhibition of specific enzymes linked to inflammatory pathways. Preliminary studies suggest that it can modulate cytokine production and reduce inflammatory markers in cell cultures.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition: It may inhibit enzymes involved in tumor growth and inflammation.

- Receptor Modulation: The compound could modulate receptor activity associated with cancer cell signaling pathways.

4. Conclusion

This compound presents promising biological activities that warrant further investigation. Its potential as an anticancer agent and antimicrobial compound highlights the importance of quinoline derivatives in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry and Therapeutic Applications

Quinoline derivatives, including N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, are studied for their potential in treating various diseases. Key therapeutic areas include:

Antimicrobial Activity

Research indicates that quinoline derivatives possess antimicrobial properties. For instance, studies have shown that certain modifications to the quinoline structure can enhance antibacterial activity against resistant strains of bacteria . The specific compound may exhibit similar properties due to its structural characteristics.

Antiviral Properties

The compound has been investigated for its antiviral activity, particularly against HIV. A related study synthesized various quinoline derivatives and evaluated their efficacy against HIV replication. The results highlighted the potential for developing new antiviral agents based on quinoline structures .

Anticancer Potential

Quinoline derivatives have also been recognized for their anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation . The unique functional groups in this compound may enhance its anticancer efficacy through targeted interactions with cellular components.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

Enzyme Inhibition

The compound may inhibit key enzymes involved in metabolic pathways or disease processes. Quinoline derivatives are known to act as enzyme inhibitors, which can disrupt critical biological functions .

Receptor Modulation

Certain quinolines can modulate receptor activity, potentially influencing signaling pathways that affect cell growth and differentiation . This modulation can lead to therapeutic effects in conditions like cancer or infections.

DNA Intercalation

Quinoline compounds are capable of intercalating into DNA, which can interfere with replication and transcription processes in cells, making them useful in anticancer therapies .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have made it possible to produce these compounds more efficiently .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of quinoline derivatives in clinical settings:

Case Study 1: Antiviral Activity

A study published in BMC Chemistry reported on a series of quinolone derivatives designed for anti-HIV activity. The results indicated moderate success in inhibiting HIV replication at certain concentrations .

Case Study 2: Anticancer Research

Research highlighted in various pharmacological journals has shown that modified quinolines exhibit promising results in preclinical cancer models by inducing apoptosis in tumor cells through targeted mechanisms .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide

N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

N-(3-chlorophenyl)-2,2,2-trichloro-acetamide

N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide

Table 1: Comparative Activity and Properties

Structure-Activity Relationships (SAR)

Substituent Position and Electronic Effects :

- Meta-substitution (3,5-dimethyl or 3,5-difluoro) optimizes PET inhibition by balancing electronic and steric effects. Electron-withdrawing groups (e.g., -F) enhance resonance stabilization, while electron-donating groups (e.g., -CH3) increase lipophilicity, improving membrane penetration .

- Ortho-substitution (e.g., 2,5-dimethylphenyl) reduces activity due to steric hindrance .

- Core Modifications: Replacement of the 4-hydroxy-2-oxoquinoline core with naphthalene () or thioxo-quinoline () alters hydrogen-bonding capacity and redox properties. For example, thioxo derivatives exhibit altered binding kinetics in enzymatic assays .

Crystallographic and Physicochemical Properties

- Crystal Packing: Meta-substituted dimethylphenyl groups (as in the target compound) induce distinct crystal packing patterns compared to chloro or nitro analogs, influencing melting points and stability . For instance, 3,5-dimethylphenyl derivatives form monoclinic crystals with Z′ = 2, whereas 3-chlorophenyl analogs crystallize in triclinic systems .

Synthetic Accessibility :

- The target compound is synthesized via microwave-assisted coupling, achieving higher yields (~75%) compared to adamantyl derivatives (~60%) due to reduced steric bulk .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, and how is structural confirmation achieved?

- Answer : Synthesis typically involves multi-step organic reactions, such as coupling the quinoline core with substituted phenyl groups via amidation or condensation. For example, analogous compounds (e.g., N-phenylquinoline derivatives) are synthesized using Ullmann coupling or nucleophilic substitution, followed by purification via column chromatography . Structural confirmation requires:

- 1H/13C NMR : To verify proton and carbon environments (e.g., aromatic protons at δ 6.8–8.2 ppm, carbonyl carbons at ~170 ppm).

- HRMS : For exact mass determination (e.g., [M+H]+ matching theoretical values within 5 ppm error).

- X-ray crystallography : Single-crystal analysis refines bond lengths/angles using software like SHELXL .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Although direct safety data for this compound is limited, protocols for structurally similar carboxamides include:

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (based on hazards of related quinoline derivatives) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : In airtight containers under dry, dark conditions to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Answer : Single-crystal X-ray diffraction is the gold standard. Key steps:

- Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–150 K.

- Refinement : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures .

- Validation : Check CIF files with PLATON for missed symmetry or disorder.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential biological activity (e.g., anticancer properties)?

- Answer :

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50 values to reference drugs (e.g., doxorubicin).

- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) or cell-cycle arrest (propidium iodide).

- Target identification : Use molecular docking (AutoDock Vina) to predict binding to kinases or DNA topoisomerases, followed by enzymatic inhibition assays .

Q. How should contradictions in pharmacological data (e.g., varying IC50 values across studies) be addressed?

- Answer :

- Reproducibility : Standardize assay conditions (e.g., cell passage number, serum concentration).

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates.

- Orthogonal assays : Cross-validate results using alternative methods (e.g., ATP-based viability assays vs. colony formation).

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

- Answer :

- Docking studies : Use Schrödinger Suite or GROMACS to model ligand-protein interactions (e.g., binding affinity ΔG calculations).

- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å).

- QSAR models : Corrogate substituent effects (e.g., 3,5-dimethylphenyl vs. 4-chlorophenyl) on activity using Hammett parameters .

Q. What strategies optimize synthetic yield and purity for scale-up in academic research?

- Answer :

- Catalyst screening : Test Pd(OAc)2 vs. CuI for coupling efficiency.

- Solvent optimization : Use DMF for solubility vs. THF for milder conditions.

- Purification : Employ preparative HPLC (C18 column, MeOH/H2O gradient) for challenging separations .

Q. How can environmental impact assessments be conducted for this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.